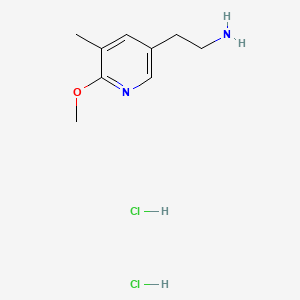
2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is a heterocyclic compound that falls under the category of pyridines .
Molecular Structure Analysis
The molecular structure of “2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride” consists of a pyridine ring with a methoxy group and a methyl group attached to it . The exact mass of the compound is 238.063965 Da .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Palladium Complexes as Catalysts : Palladium complexes derived from similar iminopyridine ligands have been investigated for their catalytic activities in ethylene dimerization. These studies reveal the potential of such complexes, including those that might be formed with 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine, in catalyzing significant industrial reactions, offering insights into the design of more efficient and selective catalysts for polymerization and other synthetic processes (Nyamato et al., 2015).
Material Science and Engineering
- Complex Synthesis and Characterization : The synthesis and characterization of palladium(II) complexes with pyridylimine ligands, which share structural similarities with the targeted compound, highlight their utility in material science. These complexes have been explored for methoxycarbonylation of olefins, indicating the potential application of similar compounds in creating materials with specific properties (Zulu et al., 2020).
Biomedical Research
- Antimicrobial and Antidiabetic Studies : Schiff bases synthesized from structurally related compounds have shown promising results in in vitro antimicrobial and antidiabetic studies, suggesting that compounds like 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine could also exhibit similar biological activities. These findings could pave the way for the development of new drugs or therapeutic agents (G et al., 2023).
Chemistry of Ligand Design
- Co-crystal Formation : Research on the condensation reactions of similar pyridine derivatives has led to the synthesis of co-crystals with potential applications in designing new materials with desirable physical and chemical properties. Such studies are essential for the development of novel ligands and catalysts in organic synthesis (Percino et al., 2007).
Propiedades
IUPAC Name |
2-(6-methoxy-5-methylpyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-7-5-8(3-4-10)6-11-9(7)12-2;;/h5-6H,3-4,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQBNKDRTNWNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)

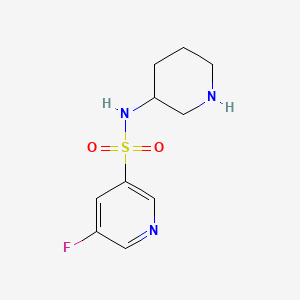
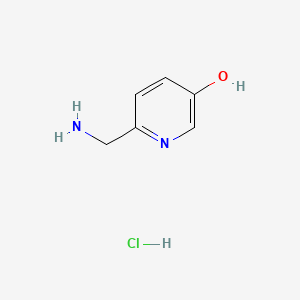
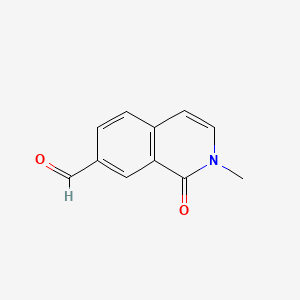

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)
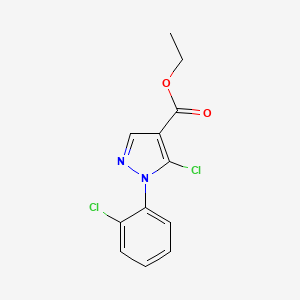
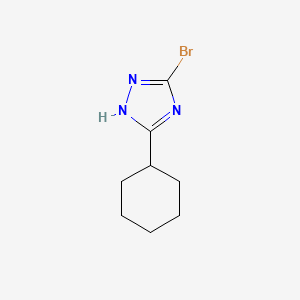

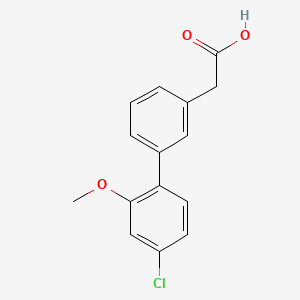
![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)